REACTION_CXSMILES
|
Br[C:2]1=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]1[O:10][CH2:11][CH2:12][CH:13]=[CH2:14].C1CCN2C(=NCCC2)CC1.CCOC(C)=O.Cl>CS(C)=O>[CH2:11]([O:10][CH:9]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]#[C:2]1)[CH2:12][CH:13]=[CH2:14]
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
Br\C\1=C\CCCCCC1OCCC=C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred for 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
again stirring for 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the solution is stirred at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
subsequently left
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
WASH
|
Details
|
the organic phase is washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracted phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (cyclohexane/AcOEt 99:1) in order
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)OC1C#CCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.8 mmol | |
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |